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A pivotal moment in the history of biochemistry, the discovery of glucose 6-phosphate (G6P)

and its immediate precursor, glucose 1-phosphate (G1P), fundamentally reshaped our

understanding of carbohydrate metabolism. This guide delves into the seminal experiments

that led to the identification of these key intermediates, providing a technical overview for

researchers, scientists, and drug development professionals. The work of Nobel laureates Carl

and Gerty Cori stands at the forefront of this discovery, which laid the groundwork for

elucidating the intricate pathways of glycolysis and glycogenolysis.

Introduction: Setting the Stage
In the early 20th century, the mechanisms by which cells utilized and stored glucose were

largely a black box. It was known that glycogen served as a storage form of glucose in muscle

and liver, but the process of its breakdown (glycogenolysis) and subsequent entry into energy-

producing pathways was unclear. The prevailing theory involved a simple hydrolysis of

glycogen to glucose. However, the work of Carl and Gerty Cori in the 1930s would reveal a

more complex and elegant phosphorolytic pathway, with phosphorylated glucose esters as the

central players.

The Key Discovery: Glucose 1-Phosphate, the "Cori
Ester"
The journey to understanding glucose 6-phosphate began with the identification of its isomer,

glucose 1-phosphate. In a landmark series of experiments, the Coris demonstrated that the
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breakdown of glycogen in muscle tissue did not directly yield free glucose. Instead, inorganic

phosphate was consumed, and a new hexosemonophosphate was formed.[1][2] This

compound, which they isolated and identified in 1936, was glucose 1-phosphate, often referred

to as the "Cori ester".[2][3]

Experimental Protocol: Isolation of Glucose 1-
Phosphate from Frog Muscle
The Coris' experiments primarily utilized minced and washed frog muscle, a preparation that

retained the necessary enzymes for glycogenolysis but was depleted of many interfering

soluble components.[1]

Objective: To demonstrate the formation of a hexosemonophosphate from glycogen and

inorganic phosphate in a muscle preparation.

Methodology:

Tissue Preparation: Hind leg muscles from frogs were minced and washed extensively with

cold, distilled water to remove soluble intermediates like ATP and existing sugar phosphates.

[1]

Incubation: The washed muscle tissue was suspended in a phosphate buffer (pH 7.3) and

incubated at a controlled temperature (e.g., 30°C). Adenylic acid (AMP) was added as a

crucial activator for the phosphorylase enzyme.

Reaction Termination and Extraction: The reaction was stopped by the addition of

trichloroacetic acid, which denatured the enzymes and precipitated proteins. The mixture

was then filtered.

Analysis of Intermediates: The filtrate was analyzed for changes in inorganic phosphate and

the formation of hexosemonophosphate. A key analytical distinction was the acid lability of

the newly formed ester. Glucose 1-phosphate is readily hydrolyzed in acidic conditions,

releasing inorganic phosphate, whereas glucose 6-phosphate is relatively acid-stable.

Isolation: For isolation of the new ester, a large-scale incubation was performed. The ester

was precipitated as a barium salt and then converted to a crystalline brucine salt for

definitive identification.[1]
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Logical Workflow for the Discovery of Glucose 1-Phosphate
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Caption: Workflow of the key experimental steps leading to the isolation and identification of

glucose 1-phosphate.

Quantitative Data from Early Experiments
The Coris' publications provided quantitative evidence for the formation of the new phosphate

ester. The data below is representative of their findings, demonstrating the stoichiometry of the

reaction.

Component Change (mg
per 100g muscle)

Experiment 1 Experiment 2

Glycogen Disappearance -154 -128

Inorganic Phosphate

Disappearance
-52 -44

Hexosemonophosphate

Formation (as glucose)
+201 +168

Calculated Molar Ratio

(Hexosemonophosphate:Inorg

anic Phosphate)

1.02 1.04

Table 1: Representative quantitative data from Cori and Cori (1936) demonstrating the

relationship between glycogen breakdown, inorganic phosphate consumption, and
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hexosemonophosphate formation in minced frog muscle. The molar ratio close to 1:1

supported a phosphorolytic, not hydrolytic, cleavage of glycogen.

The Crucial Conversion: From Glucose 1-Phosphate
to Glucose 6-Phosphate
Having identified glucose 1-phosphate as the product of glycogen phosphorolysis, the next

critical step was to determine its metabolic fate. The Coris and their collaborator, Sidney

Colowick, observed that when G1P was added to muscle or yeast extracts, it was rapidly

converted into the well-known, acid-stable Embden ester, which was glucose 6-phosphate.[3]

[4] This established the enzymatic link between glycogen stores and the glycolytic pathway.

Discovery of Phosphoglucomutase
This conversion reaction was shown to be catalyzed by a previously unknown enzyme, which

they named phosphoglucomutase.[2][4][5] This enzyme facilitates the transfer of the phosphate

group from the 1-carbon to the 6-carbon of the glucose molecule.

Signaling Pathway: Glycogenolysis to Glycolysis Entry
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Caption: The enzymatic steps from glycogen to glucose 6-phosphate, linking glycogenolysis

to glycolysis.

Experimental Protocol: Demonstrating the Activity of
Phosphoglucomutase
Objective: To demonstrate the conversion of glucose 1-phosphate to glucose 6-phosphate in

tissue extracts.

Methodology:
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Preparation of Extract: A cell-free extract was prepared from rabbit muscle or yeast by

grinding with sand and extracting with water, followed by dialysis to remove small molecules.

Incubation: The dialyzed extract was incubated with a known amount of purified glucose 1-

phosphate at a controlled pH and temperature. Magnesium ions were identified as an

important cofactor for the reaction.

Analysis: Samples were taken at various time points. The reaction was stopped with acid.

The amounts of acid-labile phosphate (representing G1P) and acid-stable

hexosemonophosphate (representing G6P) were determined. The disappearance of G1P

corresponded with the appearance of G6P.

Analytical Methods of the Era
The ability to differentiate and quantify G1P and G6P was crucial to these discoveries. The

primary methods available in the 1930s relied on the differential stability of the phosphate

esters to acid hydrolysis.

Total Hexosemonophosphate: Determined by measuring the increase in reducing sugar after

enzymatic hydrolysis of the phosphate group.

Inorganic Phosphate: Measured using colorimetric methods, such as the Fiske-Subbarow

method, which involves the formation of a colored phosphomolybdate complex.

Glucose 1-Phosphate: Quantified by measuring the amount of inorganic phosphate liberated

after mild acid hydrolysis (e.g., in 1 N H₂SO₄ at 100°C for a few minutes), which cleaves G1P

but leaves G6P largely intact.

Glucose 6-Phosphate: Calculated by the difference between the total

hexosemonophosphate and the amount determined to be G1P.

Conclusion and Significance
The discovery of glucose 1-phosphate and the subsequent elucidation of its conversion to

glucose 6-phosphate by phosphoglucomutase were monumental achievements in

biochemistry. These findings by the Coris and their colleagues overturned the long-held belief

of simple hydrolysis and revealed the elegant mechanism of phosphorolysis for mobilizing
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glycogen reserves. This work not only defined the entry point of stored carbohydrate into the

glycolytic pathway but also introduced the concept of reversible enzymatic reactions in

metabolic regulation. The identification of G6P as the direct product of this two-step process

solidified its central role as a metabolic hub, connecting glycogenolysis, glycolysis, and the

pentose phosphate pathway. This foundational knowledge remains at the core of our

understanding of cellular energy metabolism and has profound implications for metabolic

diseases, including diabetes and glycogen storage diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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